molecular formula C17H14FN3OS2 B11161533 N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide

Cat. No.: B11161533
M. Wt: 359.4 g/mol
InChI Key: LGLAWICSUJTVTG-UHFFFAOYSA-N
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Description

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a benzylsulfanyl group, and a fluorobenzamide moiety. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-fluorobenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide stands out due to the presence of the fluorine atom on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C17H14FN3OS2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide

InChI

InChI=1S/C17H14FN3OS2/c18-14-8-4-7-13(9-14)16(22)19-17-21-20-15(24-17)11-23-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,21,22)

InChI Key

LGLAWICSUJTVTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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